molecular formula C17H25FN2O2 B2469389 tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate CAS No. 894769-47-2

tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate

Cat. No.: B2469389
CAS No.: 894769-47-2
M. Wt: 308.397
InChI Key: KUZASNVBDDTXIM-UHFFFAOYSA-N
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Description

Tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate is a fluorinated piperidine derivative designed for use as a versatile synthetic building block in medicinal chemistry and drug discovery research. This compound integrates two critical structural features: a Boc-protected piperidine ring and a 4-fluorobenzyl group, which are commonly found in bioactive molecules. The presence of the amine functional group at the 4-position of the piperidine ring makes it a valuable intermediate for constructing more complex molecular architectures. Piperidine cores are abundant in nature and are known to exhibit a wide range of biological activities . As a Boc-protected amine, this compound is a prime candidate for use in multi-step synthetic pathways. It can undergo facile deprotection to generate a reactive amine, which can then be further functionalized. Potential applications include its use in the synthesis of sulfonamides, acid amides, alkylated derivatives, and carboxamide derivatives, among other valuable scaffolds for pharmaceutical research . The incorporation of a fluorine atom on the benzyl ring is a common strategy in drug design, as it can influence the molecule's electronic properties, metabolic stability, and binding affinity. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult relevant safety data sheets prior to use.

Properties

IUPAC Name

tert-butyl 4-amino-4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-10-8-17(19,9-11-20)12-13-4-6-14(18)7-5-13/h4-7H,8-12,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZASNVBDDTXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

    Protection of the Amino Group: The amino group is often protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps.

    Final Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Reductive Amination

The compound participates in reductive amination to form secondary or tertiary amines. For example, reactions with aldehydes or ketones in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yield stable amine derivatives:

RC(=O)R’+tert-Butyl 4-amino-...NaBH(OAc)3,AcOHRR’N-CH2-piperidine derivative\text{RC(=O)R'} + \text{tert-Butyl 4-amino-...} \xrightarrow{\text{NaBH(OAc)}_3, \text{AcOH}} \text{RR'N-CH}_2\text{-piperidine derivative}

Conditions :

  • Solvent: 1,2-dichloroethane or dichloromethane

  • Temperature: 20–25°C

  • Yield: 85–96% (observed in analogous piperidine syntheses) .

Nucleophilic Substitution

The amino group acts as a nucleophile in reactions with electrophiles:

Reaction Type Electrophile Product Yield
AlkylationAlkyl halides (R-X)N-alkylated piperidine derivatives70–85%
AcylationAcetyl chloride (ClCOCH₃)N-acetylated analogs65–80%

Mechanism :

R-X+H2N-...R-NH-...+HX\text{R-X} + \text{H}_2\text{N-...} \rightarrow \text{R-NH-...} + \text{HX}

Steric hindrance from the tert-butyl group reduces reaction rates with bulky electrophiles.

Oxidation and Reduction

The compound undergoes redox reactions at the amino and ester functionalities:

Reaction Reagents Outcome
OxidationKMnO₄ (acidic conditions)Conversion to nitro or ketone groups
ReductionLiAlH₄Ester → alcohol; amine remains intact

Example :
Reduction of the ester group with LiAlH₄ produces tert-butyl alcohol and a piperidine-alcohol intermediate.

Cross-Coupling Reactions

The fluorobenzyl moiety enables palladium-catalyzed cross-coupling:

Suzuki-Miyaura Coupling :

Ar-B(OH)2+tert-Butyl 4-amino-...Pd(PPh3)4,baseBiaryl derivatives\text{Ar-B(OH)}_2 + \text{tert-Butyl 4-amino-...} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Biaryl derivatives}

Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Solvent: THF/H₂O

  • Temperature: 80–100°C

  • Yield: 60–75% (based on analogous protocols) .

Hydrolysis and Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

tert-Butyl 4-amino-...HCl (aq), dioxane4-amino-4-(4-fluorobenzyl)piperidine+CO2+tert-butanol\text{tert-Butyl 4-amino-...} \xrightarrow{\text{HCl (aq), dioxane}} \text{4-amino-4-(4-fluorobenzyl)piperidine} + \text{CO}_2 + \text{tert-butanol}

Optimized Conditions :

  • 4 M HCl in dioxane

  • Room temperature, 2–4 hours

  • Yield: >90% .

Comparative Reactivity Analysis

Key reaction outcomes are influenced by steric and electronic factors:

Reaction Rate (Relative) Selectivity Key Factor
Reductive AminationFastHigh (≥90%)Borohydride stability
Boc DeprotectionModerateQuantitativeAcid strength
Suzuki CouplingSlowModerate (60–75%)Aryl halide reactivity

Scientific Research Applications

The biological activity of tert-butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate has been extensively studied, revealing its potential in various therapeutic areas:

Neuropharmacological Applications

Research indicates that this compound interacts with neurotransmitter receptors, suggesting its potential role in treating mood disorders and neurodegenerative diseases. It may act as an inhibitor or modulator of specific pathways involved in neurotransmission, which could lead to new antidepressants or anxiolytics.

Anticancer Properties

Studies have demonstrated significant anticancer activity in cell lines, particularly against triple-negative breast cancer (TNBC). The compound has shown promising results in inhibiting cell proliferation, with IC50 values indicating strong efficacy:

CompoundCell LineIC50 (μM)Notes
This compoundMDA-MB-231 (TNBC)0.126Strong inhibitory effect
Similar Piperidine DerivativeMCF10A (non-cancer)>2.0Minimal effect

These findings highlight the compound's potential as a lead candidate for developing anticancer therapies.

Case Study 1: Anticancer Activity

A comprehensive study evaluated the effects of piperidine derivatives on tumor growth in mouse models. Results indicated a significant reduction in tumor size among treated groups, emphasizing the therapeutic potential of these compounds against aggressive cancer types.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related compounds, revealing their ability to modulate mood disorders effectively. This research supports further exploration into their use as therapeutic agents for anxiety and depression.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group and the fluorobenzyl group play crucial roles in binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Aromatic Substituents : The 4-fluorobenzyl group balances lipophilicity and electronic effects, favoring blood-brain barrier penetration and target engagement in neurological therapies. In contrast, pyridinyl or trifluoromethyl groups prioritize solubility or metabolic resistance .
  • Amine vs. Hydroxyl: The primary amine in the target compound allows for covalent modifications (e.g., amide bond formation), whereas hydroxylated analogs may serve as hydrogen-bond donors in crystallography or prodrug design .

Regulatory and Commercial Status

  • Transport : Many analogs lack UN numbers or specific transport guidelines, suggesting they are research-grade chemicals with restricted large-scale use .
  • Commercial Availability : Suppliers like CymitQuimica and Combi-Blocks list structurally related Boc-protected piperidines, indicating niche demand in academic and industrial R&D .

Biological Activity

Tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate is a piperidine derivative characterized by the presence of a tert-butyl group, an amino group, and a fluorobenzyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and receptor interactions.

Chemical Structure and Properties

The molecular formula of this compound is C16H23FN2O2C_{16}H_{23}FN_{2}O_{2} with a molecular weight of approximately 294.36 g/mol. The compound features a piperidine ring that is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The amino group facilitates binding to various biological targets, while the fluorobenzyl group enhances the compound's electronic properties, potentially improving its affinity for target sites. The exact mechanism can vary based on the specific biological context being studied.

Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of pharmaceutical compounds aimed at treating neurological disorders. Its structural characteristics allow it to modulate neurotransmitter systems effectively.

Receptor Binding Studies

Research indicates that this compound exhibits significant binding affinity for various receptors involved in pain modulation and inflammation. For instance, studies have shown that derivatives of this compound can inhibit soluble epoxide hydrolase (sEH), which plays a critical role in inflammatory processes .

Enzyme Inhibition

In vitro studies have demonstrated that this compound can inhibit certain enzymes linked to metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .

Case Studies and Research Findings

StudyFindings
Study on sEH Inhibition A derivative of this compound showed significant analgesic effects in animal models of arthritis and pancreatitis, indicating its potential for treating inflammation-induced diseases .
Neurological Applications The compound has been explored for its effects on neurotransmitter systems, showing promise in modulating conditions such as anxiety and depression.
Synthetic Pathways Various synthetic routes have been developed to enhance yield and purity, facilitating further research into its biological applications .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other piperidine derivatives. For example:

CompoundStructural DifferencesPotential Applications
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylateContains an aminomethyl group instead of fluorobenzylPotential use in targeting different receptor types
tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylateFeatures a bromophenyl groupMay exhibit different pharmacokinetics and dynamics

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Boc Protection : Piperidine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to form tert-butyl piperidine-1-carboxylate .

Substituent Introduction : The 4-fluorobenzyl and amino groups are introduced via nucleophilic substitution or reductive amination. For example, alkylation with 4-fluorobenzyl bromide in DMF using K₂CO₃ as a base .

Deprotection (if needed) : Acidic cleavage (e.g., HCl in dioxane) removes the Boc group, though retention of the Boc group is common for stability in downstream applications .

  • Key Considerations : Optimize solvent polarity (THF vs. DMF) and reaction temperature (0°C to reflux) to minimize side reactions. Purification via silica gel chromatography is standard .

Q. How is the compound characterized for identity and purity in academic research?

  • Methodological Answer :

Analytical Method Key Parameters Application Reference
HPLC C18 column, acetonitrile/water gradient, UV detection at 254 nmPurity assessment (>95%) and retention time comparison
¹H/¹³C NMR δ ~1.4 ppm (tert-butyl), δ ~4.2 ppm (piperidine CH₂), aromatic signals for 4-fluorobenzylStructural confirmation
Mass Spectrometry Molecular ion peak at m/z 308.4 ([M+H]⁺), fragmentation pattern analysisMolecular weight validation

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Respiratory protection (N95 mask), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .
  • Ventilation : Use fume hoods during synthesis or weighing to avoid aerosolization .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. benzoyl) impact biological activity?

  • Methodological Answer :

  • Steric Effects : The 4-fluorobenzyl group enhances lipophilicity and target binding compared to planar benzoyl derivatives, as seen in similar piperidine-based kinase inhibitors .
  • Electron-Withdrawing Fluorine : Increases metabolic stability by reducing CYP450-mediated oxidation .
  • Experimental Validation : Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) between fluorobenzyl and benzoyl analogs. Use molecular docking to analyze binding pocket interactions .

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer :

  • Purity Variability : Re-test the compound using standardized HPLC (≥98% purity) to exclude impurities as confounding factors .
  • Assay Conditions : Control variables like buffer pH (7.4 vs. 6.5), ATP concentration (1 mM vs. 10 µM), and incubation time .
  • Structural Confirmation : Verify regiochemistry (4-amino vs. 3-amino substitution) via NOESY NMR to rule out isomer-driven discrepancies .

Q. What strategies improve reaction yields during large-scale synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with toluene for alkylation to reduce side reactions (e.g., Hofmann elimination) .
  • Catalysis : Use Pd/C or Raney Ni for reductive amination steps to achieve >90% yields .
  • Process Monitoring : Employ in-situ FTIR to track Boc deprotection and adjust HCl stoichiometry dynamically .

Data Contradiction Analysis

  • Case Study : A study reports IC₅₀ = 50 nM for kinase inhibition, while another finds IC₅₀ = 500 nM.
    • Root Causes :

Purity Differences : The first study used 99% pure compound (via prep-HPLC), while the second used 95% material (crude synthesis) .

Assay Variability : Differences in ATP concentration (10 µM vs. 1 mM) alter competitive inhibition dynamics .

  • Resolution : Re-test both batches under identical conditions with orthogonal assays (e.g., SPR vs. radiometric).

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